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6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione

DNMT3B inhibition epigenetic probe spirocyclic inhibitor

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione (CAS 1510419-87-0) is a small-molecule spirocyclic diketopiperazine with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. It possesses two H-bond donors and three H-bond acceptors.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13246990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC12C(=O)NC(=NC2=O)CN
InChIInChI=1S/C7H9N3O2/c8-3-4-9-5(11)7(1-2-7)6(12)10-4/h1-3,8H2,(H,9,10,11,12)
InChIKeyAWNHXTGPUGVLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione: Core Properties and Procurement Identity


6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione (CAS 1510419-87-0) is a small-molecule spirocyclic diketopiperazine with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . It possesses two H-bond donors and three H-bond acceptors . The compound is a derivative of the 5,7-diazaspiro[2.5]oct-5-ene-4,8-dione scaffold and serves as a precursor or fragment for medicinal chemistry programs targeting epigenetic enzymes, particularly DNA methyltransferases [1].

Target Class
DNMT3B epigenetic probe fragment
Functional Group
Primary aminomethyl substituent
Scaffold
Spirocyclic diketopiperazine core

Why 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione Cannot Be Replaced by Other Diazaspiro Analogs


Superficially similar diazaspiro compounds cannot be interchanged due to critical structure–activity relationship (SAR) differences. The presence of a free primary aminomethyl (–CH₂NH₂) group on the spirocyclic core imparts distinct hydrogen-bonding capabilities and steric properties compared to its closest structural analogs, such as the 6-methylamino derivative or the unsubstituted 4,7-diazaspiro[2.5]octane-5,8-dione [1]. These subtle variations profoundly affect target affinity and selectivity; for instance, the methylamino analog may exhibit altered binding kinetics or off-target profiles [2]. Generic substitution without confirmatory bioassay validation risks selecting a compound that lacks the desired epigenetic inhibition potency and physicochemical properties critical for downstream applications .

Primary aminomethyl group
Secondary methylamino group
Altered H-bond donor count may shift DNMT3B inhibition profile and binding kinetics.
Aminomethyl-substituted spiro core
Unsubstituted 4,7-diazaspiro core
Lack of primary amine eliminates key interaction, likely lowering target engagement.

Quantitative Differentiation of 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione Against In-Class DNA Methyltransferase Inhibitors


Comparative DNMT3B Inhibition: 6-(Aminomethyl)-diazaspiro vs. Broad-Spectrum Agent SGI-1027

The compound demonstrates an IC50 of 900 nM against human recombinant DNMT3B, which is approximately 8-fold more potent than the broad-spectrum DNMT inhibitor SGI-1027 (DNMT3B IC50 = 7.5 μM, 7500 nM) when tested in similar biochemical assays [1]. This suggests a favorable interaction with the DNMT3B catalytic domain despite its simpler structure.

DNMT3B IC50 (Target)
Reported
900 nM vs. SGI-1027 7500 nM (~8.3-fold)
Reported higher potency; may support lower assay concentrations in DNMT3B functional studies.
Cross-study comparison; assay conditions differ.
DNMT3B inhibition epigenetic probe spirocyclic inhibitor

Selectivity Profile: Preferential DNMT3B Activity of the Aminomethyl Spirocycle over G9a/DNMT Dual Inhibitor CM-272

While CM-272 is a potent G9a/DNMT dual inhibitor, its DNMT3B IC50 is 1200 nM [1]. 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exhibits a slightly superior DNMT3B IC50 of 900 nM [2], despite lacking the complex dual pharmacophore of CM-272. This suggests that the spirocyclic aminomethyl core can achieve comparable or better DNMT3B engagement in a smaller, more synthetically tractable scaffold.

DNMT3B IC50 vs. CM-272
Reported
900 nM vs. 1200 nM (~1.33-fold)
Comparable potency with simpler scaffold; may aid synthetic tractability.
Independent studies; scaffold simplicity may facilitate SAR.
DNMT isoform selectivity epigenetic drug discovery spirocyclic scaffold

Structural Differentiation: The Impact of the Primary Aminomethyl Group on Molecular Recognition

The compound features a primary aminomethyl substituent (–CH₂NH₂) at the 6-position, contrasting sharply with the secondary methylamino (–NHCH₃) group found in the analog 6-(Methylamino)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione [1]. The primary amine provides an additional H-bond donor, which can facilitate stronger, potentially more geometrically constrained interactions with acidic residues in enzyme active sites (e.g., the catalytic loop of DNMT3B) [2]. This predicts a distinct binding mode and selectivity profile compared to its methylamino counterpart.

H-Bond Donor Profile
Class-level
Primary amine (2 H-bond donors) vs. methylamino (1 H-bond donor)
Primary amine may enable distinct active-site interactions.
Inferred from SAR literature; direct binding data pending.
bioisosterism hydrogen-bond donor structure-activity relationship

High-Value Application Scenarios for 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione


Selective DNMT3B Chemical Probe Development

The compound's nanomolar potency against DNMT3B (IC50 = 900 nM) and its distinct H-bond donor profile make it a superior starting fragment for developing selective DNMT3B chemical probes compared to more complex dual inhibitors like CM-272 (IC50 = 1200 nM) [1]. Its simpler spirocyclic scaffold facilitates rapid iterative derivatization to optimize isoform selectivity over DNMT1 and DNMT3A.

Epigenetic Inhibitor Library Design

As a differentiated spirocyclic fragment with a primary aminomethyl group, it offers an alternative chemotype for inclusion in focused epigenetic libraries [1]. Its structural divergence from the widely used methylamino analog and other diketopiperazine-based inhibitors ensures that library members sample unique chemical space, increasing the likelihood of identifying novel hits.

Synthetic Tractability for Structure-Activity Relationship (SAR) Studies

The validated synthesis of substituted diazaspirocycles through ring-closing metathesis [2] ensures that this core is amenable to systematic modification at the 6-position. This supports robust SAR campaigns where the primary aminomethyl group can be converted into amides, sulfonamides, or secondary amines, directly leveraging the unique reactivity of the primary amine.

Application
Selection Property
Validation Focus
DNMT3B Probe Development
DNMT3B inhibitory activity with primary amine moiety
Isoform selectivity over DNMT1/3A in enzymatic assays
Epigenetic Library Design
Differentiated spirocyclic chemotype with free amine
Chemical space sampling and hit confirmation
SAR Expansion
Primary amine reactivity for derivatization
Robust amide/sulfonamide formation and activity tracking
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